1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine, commonly known as DPPEB, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DPPEB is a synthetic compound that is structurally similar to other piperazine derivatives, such as MDMA and MDA, which have been studied for their psychoactive effects. However, DPPEB has a different pharmacological profile and is not known to produce psychoactive effects.
Mechanism of Action
DPPEB acts as a dopamine and serotonin transporter inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is similar to other drugs that are used to treat neurological disorders, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists.
Biochemical and physiological effects:
DPPEB has been shown to have several biochemical and physiological effects, including the inhibition of dopamine and serotonin transporters, the increase in the levels of these neurotransmitters in the brain, and the protection of neurons from oxidative stress and inflammation. These effects make DPPEB a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPPEB in lab experiments is that it is a synthetic compound, which allows for precise control over its purity and concentration. Additionally, DPPEB has been shown to have a high affinity for dopamine and serotonin transporters, which makes it a useful tool for studying the mechanisms of these neurotransmitters.
However, there are also limitations to using DPPEB in lab experiments. One limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well known. Additionally, DPPEB has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of DPPEB. One direction is to further investigate its potential therapeutic applications in neurological disorders, particularly in humans. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, the development of new synthesis methods for DPPEB could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
DPPEB can be synthesized through several methods, including the reductive amination of 1-(2,3-dimethylphenyl)piperazine with 4-ethylbenzaldehyde. This method results in a high yield of pure DPPEB, making it a suitable method for large-scale synthesis.
Scientific Research Applications
DPPEB has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that DPPEB has neuroprotective properties and can improve cognitive function in animal models of these diseases.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-ethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-4-19-8-10-20(11-9-19)16-22-12-14-23(15-13-22)21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMWNDREPWZDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.